molecular formula C17H15FN2S B14592365 4-(2-Fluoro-5-methylphenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine CAS No. 61383-60-6

4-(2-Fluoro-5-methylphenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine

Cat. No.: B14592365
CAS No.: 61383-60-6
M. Wt: 298.4 g/mol
InChI Key: RAAPLZDISVGBCZ-UHFFFAOYSA-N
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Description

4-(2-Fluoro-5-methylphenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of fluoro and methyl groups on the phenyl rings, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoro-5-methylphenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine typically involves the reaction of 2-fluoro-5-methylbenzaldehyde with 4-methylaniline in the presence of a thioamide. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoro-5-methylphenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The fluoro and methyl groups on the phenyl rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

4-(2-Fluoro-5-methylphenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-5-methylphenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The presence of fluoro and methyl groups can enhance its binding affinity to certain enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Fluoro-5-methylphenyl)-N-(4-chlorophenyl)-1,3-thiazol-2-amine
  • 4-(2-Fluoro-5-methylphenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine
  • 4-(2-Fluoro-5-methylphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine

Uniqueness

4-(2-Fluoro-5-methylphenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine is unique due to the specific positioning of the fluoro and methyl groups on the phenyl rings. This structural arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

CAS No.

61383-60-6

Molecular Formula

C17H15FN2S

Molecular Weight

298.4 g/mol

IUPAC Name

4-(2-fluoro-5-methylphenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C17H15FN2S/c1-11-3-6-13(7-4-11)19-17-20-16(10-21-17)14-9-12(2)5-8-15(14)18/h3-10H,1-2H3,(H,19,20)

InChI Key

RAAPLZDISVGBCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=CS2)C3=C(C=CC(=C3)C)F

Origin of Product

United States

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